Methyl 5-amino-4-cyano-2-methylbenzoate
Description
Contextualization of Benzoate (B1203000) Esters and Cyano-Amino Functionalized Aromatics in Chemical Synthesis
Benzoate esters are a significant class of compounds in organic chemistry, frequently employed as intermediates and building blocks in synthesis. organic-chemistry.orgmdpi.com They are commonly prepared through methods like Fischer esterification, which involves reacting a benzoic acid with an alcohol in the presence of an acid catalyst, or by reacting alcohols with acid chlorides or anhydrides. libretexts.orgyoutube.com The ester functional group itself can undergo various transformations, including reduction to alcohols, conversion to aldehydes, or aminolysis to form amides, making benzoates versatile synthetic precursors. libretexts.org
Aromatic compounds that are functionalized with both cyano (nitrile) and amino groups are particularly important in the synthesis of fine chemicals, natural products, and biologically active molecules. researchgate.net The cyano group is one of the most versatile functionalities in organic chemistry; it can be converted into amines, carbonyls, or heterocyclic systems. researchgate.netacs.org Its strong electron-withdrawing character and linear geometry can significantly influence a molecule's electronic properties, solubility, and interactions with biological targets. acs.orgrsc.org The amino group on an aromatic ring is also a key functional handle, enabling reactions such as diazotization for the introduction of a wide range of other substituents, or serving as a nucleophile for the construction of larger molecules and heterocyclic rings. The presence of both groups on a single aromatic scaffold provides a powerful platform for developing complex molecular targets, especially within medicinal chemistry for the creation of pharmaceuticals. researchgate.netjocpr.com
Significance of Methyl 5-amino-4-cyano-2-methylbenzoate as a Precursor and Synthetic Intermediate
This compound serves as a specialized building block for industrial applications, particularly in the synthesis of compounds for medicinal purposes. guidechem.compharmint.net Its significance lies in the specific arrangement of its four functional groups, each offering a potential site for chemical modification. This multi-functional nature allows chemists to perform sequential and selective reactions to build complex molecular frameworks.
The synthetic utility of this compound can be understood by considering the reactivity of its individual functional groups:
The amino group can be acylated to form amides, alkylated, or undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents in its place.
The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an aminomethyl group, providing a route to different functionalities.
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or undergo aminolysis to form an amide. libretexts.org
The methyl group can potentially be functionalized, for instance, through free-radical halogenation, although this is generally less reactive than the other sites.
This combination of reactive sites makes this compound a valuable intermediate for constructing complex heterocyclic systems or highly substituted aromatic compounds that are often scaffolds for pharmacologically active molecules.
Overview of Research Trajectories for Complex Aromatic Systems
The synthesis and functionalization of complex aromatic compounds is a central and continuously evolving area of organic chemistry research. openaccessjournals.com A major trajectory in this field is the development of novel, efficient, and site-selective methods for modifying aromatic rings. scitechdaily.com Historically, classical electrophilic aromatic substitution has been a cornerstone, but modern research focuses on more advanced strategies like transition-metal-catalyzed cross-coupling reactions and direct C-H bond functionalization, which offer greater precision and efficiency in constructing polysubstituted aromatics. scitechdaily.com
Current research frontiers are pushing the boundaries of what is possible in aromatic chemistry. Scientists are exploring electrochemical methods for single-carbon insertion into aromatic rings, a technique that can significantly alter molecular skeletons. scitechdaily.com Furthermore, there is a growing interest in understanding and harnessing the fundamental properties of aromatic systems on a larger scale. This includes research into the nature of aromatic–aromatic interactions, which are crucial in fields from drug design to materials science, and exploring the limits of aromaticity in large nanoscale ring structures. acs.orgox.ac.uk These fundamental studies provide insights that guide the design of new functional materials, such as organic semiconductors for applications in solar cells and display devices. ox.ac.uk The primary driver for much of this research remains the critical role that complex aromatic compounds play as foundational structures for pharmaceuticals, agrochemicals, dyes, and advanced materials. jocpr.comopenaccessjournals.com
Structure
2D Structure
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 5-amino-4-cyano-2-methylbenzoate |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-7(5-11)9(12)4-8(6)10(13)14-2/h3-4H,12H2,1-2H3 |
InChI Key |
MWMSOMWRFLQBTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)N)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for Methyl 5 Amino 4 Cyano 2 Methylbenzoate
Classical Approaches to Substituted Benzoate (B1203000) Synthesis
Traditional synthetic routes to polysubstituted benzoates like Methyl 5-amino-4-cyano-2-methylbenzoate rely on a series of well-established reactions, primarily esterification and electrophilic aromatic substitution. These methods, while foundational, often require multi-step sequences and careful control of reaction conditions to achieve the desired substitution pattern.
Esterification Reactions
The formation of the methyl ester functional group is a critical step in the synthesis of the target molecule. The most common classical method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of the corresponding carboxylic acid with methanol.
A plausible classical route would begin with a substituted benzoic acid, which is then esterified. For instance, if 5-amino-4-cyano-2-methylbenzoic acid were available, it could be converted to its methyl ester via Fischer esterification. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the methanol. Subsequent proton transfer and elimination of water yield the final ester product.
| Reaction | Reagents | General Conditions | Yield |
| Fischer Esterification | Carboxylic Acid, Methanol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux | Generally moderate to high |
It is important to note that the conditions of Fischer esterification (acidic and often heated) must be compatible with the other functional groups present on the aromatic ring.
Electrophilic Aromatic Substitution Strategies
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and provides a powerful tool for introducing various substituents onto a benzene (B151609) ring. A potential classical synthesis of this compound would involve a series of EAS reactions, carefully sequenced to exploit the directing effects of the substituents.
A hypothetical retrosynthetic analysis might start from the target molecule and work backward. The amino group is often introduced by the reduction of a nitro group, which in turn is installed via nitration, a classic EAS reaction. The cyano group can be introduced via a Sandmeyer reaction from an amino group. The methyl group is an ortho, para-director, while the ester and nitro groups are meta-directors.
A possible forward synthesis could commence with toluene. The methyl group of toluene is an activating, ortho, para-directing group.
Nitration of Toluene : Toluene can be nitrated using a mixture of nitric acid and sulfuric acid to yield a mixture of ortho- and para-nitrotoluene. The para-isomer is typically the major product and can be separated.
Oxidation and Esterification : The methyl group of p-nitrotoluene can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate. Subsequent Fischer esterification would yield methyl 4-nitro-2-methylbenzoate.
Second Nitration : The introduction of a second nitro group onto methyl 4-nitro-2-methylbenzoate would be directed by the existing substituents. The methyl group is ortho, para-directing, while the nitro and ester groups are meta-directing. The position of the second nitration would depend on the interplay of these directing effects.
Reduction and Diazotization/Cyanation : One of the nitro groups could be selectively reduced to an amino group. This amino group could then be converted to a diazonium salt and subsequently to a cyano group via the Sandmeyer reaction using a copper(I) cyanide salt. chemicalbook.com
Final Reduction : The remaining nitro group would then be reduced to the final amino group to yield this compound.
The success of such a multi-step synthesis heavily relies on the regioselectivity of each electrophilic substitution step and the chemoselectivity of the reduction steps.
| Reaction Step | Reagents | Key Considerations |
| Nitration | HNO₃, H₂SO₄ | Directing effects of existing substituents |
| Oxidation | KMnO₄ or other strong oxidants | Oxidation of the benzylic methyl group |
| Sandmeyer Reaction | 1. NaNO₂, HCl; 2. CuCN | Conversion of an amino group to a cyano group |
| Reduction of Nitro Group | e.g., Sn/HCl, H₂/Pd-C | Selective reduction if multiple nitro groups are present |
Modern and Advanced Synthetic Strategies for this compound
Contemporary organic synthesis offers more sophisticated and often more efficient methods for the construction of highly substituted aromatic compounds. These modern strategies often involve transition-metal catalysis and provide greater control over regioselectivity.
Palladium-Catalyzed Cross-Coupling Reactions for Aryl Substitution
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing the target molecule, these methods could be employed for the introduction of the amino and cyano groups.
A potential strategy could involve starting with a di-halogenated methyl benzoate precursor. For instance, a hypothetical methyl 2-methyl-4,5-dibromobenzoate could serve as a scaffold.
Buchwald-Hartwig Amination : This powerful palladium-catalyzed reaction could be used to introduce the amino group by coupling the aryl bromide with an ammonia equivalent or a protected amine. The choice of phosphine ligand is crucial for the efficiency of this transformation.
Cyanation : The remaining bromo-substituent could be converted to a cyano group using a palladium-catalyzed cyanation reaction with a cyanide source like zinc cyanide or potassium cyanide.
A patent for a related compound, 2-amino-5-cyano-N,3-dimethylbenzamide, describes a key step involving the cyanation of a bromo-precursor using copper(I) cyanide, which, while not palladium-catalyzed, highlights the utility of metal-mediated cyanation of aryl halides.
| Reaction | Catalyst/Reagents | Key Transformation |
| Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base, amine | Aryl-Br to Aryl-NH₂ |
| Palladium-catalyzed Cyanation | Pd catalyst, cyanide source (e.g., Zn(CN)₂) | Aryl-Br to Aryl-CN |
Nucleophilic Aromatic Substitution Pathways for Cyano and Amino Group Introduction
Nucleophilic aromatic substitution (SNA) offers another avenue for the introduction of amino and cyano groups, particularly when the aromatic ring is activated by electron-withdrawing groups.
A synthetic approach could be designed starting from a precursor with strong electron-withdrawing groups, such as nitro groups, ortho or para to a leaving group (e.g., a halogen).
Starting Material : A plausible starting material could be a di-nitro-substituted methyl benzoate with a halogen at a key position, for example, methyl 4-chloro-2-methyl-5-nitrobenzoate.
Nucleophilic Substitution with Cyanide : The chlorine atom could be displaced by a cyanide ion through an SNAr mechanism. The presence of the nitro group para to the chlorine would activate the ring towards nucleophilic attack.
Nucleophilic Substitution with an Amine/Reduction : While direct SNAr with ammonia can be challenging, a subsequent step could involve the reduction of one of the nitro groups to an amino group. Alternatively, a protected amino group could be introduced via SNAr on a different precursor.
The feasibility of this pathway depends on the activation of the aromatic ring and the relative positions of the electron-withdrawing groups and the leaving group.
Directed Ortho Metalation (DoM) Approaches
Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This method utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the ortho position, creating an aryllithium species that can then react with an electrophile.
For the synthesis of this compound, a DoM strategy could be envisioned starting from a suitably substituted benzoate. The ester or a precursor carboxylate group can act as a DMG.
A potential, though complex, sequence might involve:
Starting with a Substituted Benzoate : One could start with a precursor like methyl 2-methylbenzoate.
Directed Ortho Metalation : Using a strong base, one of the ortho positions to the ester group could be lithiated.
Introduction of a Substituent : The resulting aryllithium could then be quenched with an electrophile to introduce one of the required functional groups or a precursor. For example, reaction with an electrophilic cyanating agent could introduce the cyano group.
Further Functionalization : Subsequent steps would be required to introduce the remaining substituents, which might involve further DoM or other synthetic transformations.
Photochemical and Electrochemical Synthesis Routes
Conventional synthetic methods often rely on multi-step sequences involving harsh reagents and conditions. In contrast, photochemical and electrochemical approaches offer greener and more direct pathways for the functionalization of aromatic rings, potentially streamlining the synthesis of complex molecules like this compound.
Photochemical Synthesis:
Photochemical reactions utilize light energy to promote chemical transformations, often enabling unique reactivity not accessible through thermal methods. For the synthesis of the target molecule, key functional groups like the cyano and amino moieties can be introduced onto a pre-functionalized benzene ring using photoredox catalysis.
Photochemical C-H Cyanation: Direct cyanation of an aromatic C-H bond is a powerful strategy. This can be achieved using an organic photoredox catalyst, such as an acridinium salt, which upon excitation by light can oxidize the aromatic substrate to a radical cation. This intermediate then reacts with a cyanide source, like trimethylsilyl cyanide, to install the cyano group. nih.govnih.gov This method proceeds under mild, room temperature conditions and is tolerant of a wide range of functional groups, which would be beneficial for a substituted aromatic ring. nih.govnih.gov Another photochemical approach involves the photolysis of cyanogen iodide to generate cyano-radicals, which can then perform a homolytic aromatic substitution to yield benzonitriles. rsc.org
Photochemical Aniline Synthesis: The amino group can be introduced via photochemical methods. A notable strategy involves a dehydrogenative cross-coupling approach. nih.govmanchester.ac.ukchemistryworld.commanchester.ac.uk In this method, a suitably substituted cyclohexanone can be condensed with an amine, and a subsequent photoredox- and cobalt-catalyzed desaturation of the ring furnishes the aniline derivative. nih.govmanchester.ac.uk This allows for a predetermined and site-selective formation of the C-N bond. nih.govmanchester.ac.uk
Electrochemical Synthesis:
Electrosynthesis uses electrical current to drive chemical reactions, providing a high degree of control and often avoiding the need for stoichiometric chemical oxidants or reductants. nih.govmdpi.com
Electrochemical C-H Amination: Direct amination of aromatic C-H bonds can be performed electrochemically. acs.orgnih.govsemanticscholar.orgdigitellinc.com One such method involves the oxidation of the aromatic compound in the presence of pyridine to form an N-arylpyridinium ion, which then reacts with an amine nucleophile to yield the corresponding aromatic amine. acs.orgnih.govsemanticscholar.org This approach is advantageous as it can operate without metal catalysts and under mild conditions. acs.orgnih.gov
Electrochemical Cyanation: The cyano group can also be introduced via electrochemical methods. For instance, the electrochemical cyanation of tertiary amines to form α-aminonitriles has been demonstrated. organic-chemistry.org While not a direct aromatic cyanation, it showcases the utility of electrochemistry in forming C-CN bonds. The principles of anodic oxidation could potentially be applied to a suitably functionalized aromatic precursor to install the cyano group.
The following table summarizes representative examples of these advanced synthetic routes for functionalizing aromatic compounds.
| Reaction Type | Substrate | Reagents/Conditions | Product | Yield (%) | Reference |
| Photochemical Cyanation | Diphenyl ether | Acridinium catalyst, TMSCN, O₂, Blue LED, DCE | 4-Cyanodiphenyl ether | 85 | nih.gov |
| Photochemical Amination | 4-Phenylcyclohexanone | Amine, Photoredox catalyst, Co catalyst, Blue light | 4-Amino-biphenyl derivative | High | nih.govmanchester.ac.uk |
| Electrochemical Amination | 1,4-Dimethoxybenzene | Pyridine, n-BuNH₂, Constant current electrolysis | N-Butyl-2,5-dimethoxyaniline | 78 | acs.orgnih.gov |
This table presents data for model compounds to illustrate the potential of these methods for the synthesis of functionalized aromatics.
Optimization of Reaction Conditions and Yields
To maximize the efficiency of any synthetic route towards this compound, a thorough optimization of reaction conditions is paramount. This involves a systematic study of various parameters that can influence the reaction outcome.
The choice of solvent can dramatically impact the rate, yield, and selectivity of a reaction. researchgate.netwhiterose.ac.ukrsc.orgyork.ac.uk In transition metal-catalyzed cross-coupling reactions, which are often employed for C-N and C-CN bond formation, the solvent's polarity, coordinating ability, and boiling point are critical factors. researchgate.netwhiterose.ac.uk For instance, polar aprotic solvents like dioxane, THF, or DMF are commonly used in palladium-catalyzed aminations and cyanations as they can help to stabilize charged intermediates and keep the catalyst in solution. nih.gov
Reaction kinetics studies provide valuable insights into the reaction mechanism and help identify the rate-determining step. researchgate.net By monitoring the concentration of reactants, intermediates, and products over time, one can understand how different parameters affect the reaction rate. For C-H functionalization reactions, kinetic analysis can elucidate the mechanism of bond activation and help in optimizing catalyst and reaction conditions for improved efficiency. researchgate.net The electronic nature of the substituents on the aromatic ring will also significantly influence the reaction kinetics of subsequent functionalization steps. beilstein-journals.org
For many of the potential synthetic steps, particularly those involving cross-coupling or C-H functionalization, the catalyst system is of central importance. bath.ac.uk A wide range of transition metals, including palladium, rhodium, ruthenium, and nickel, have been employed for the synthesis of substituted anilines. bath.ac.uk The choice of metal and its oxidation state can determine the reaction's feasibility and selectivity.
The ligands coordinated to the metal center play a crucial role in tuning its reactivity, stability, and selectivity. acs.org Thoughtful ligand design can enhance catalyst performance by modifying the steric and electronic environment around the metal. For example, in palladium-catalyzed amination reactions, the development of bulky, electron-rich phosphine ligands has been instrumental in expanding the scope and efficiency of the transformation. For the synthesis of a sterically hindered and electronically complex molecule like this compound, a careful screening of various catalyst and ligand combinations would be necessary to identify the optimal system.
Temperature is a critical parameter that affects reaction rates and, in some cases, product distribution. Higher temperatures generally lead to faster reactions but can also promote side reactions or decomposition of thermally sensitive compounds. For any given reaction, there will be an optimal temperature range that provides a good balance between reaction rate and selectivity.
Pressure can also be an important variable, particularly in reactions involving gaseous reagents or where a change in volume occurs during the reaction. For instance, hydrogenation reactions, which could be a potential method for reducing a nitro group to an amine in a precursor, are typically carried out under hydrogen pressure. nih.gov The specific temperature and pressure dependencies would need to be determined experimentally for each step in the synthesis of the target compound.
The table below shows a hypothetical optimization study for a key synthetic step, illustrating how different parameters can be varied to improve the reaction yield.
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | P(t-Bu)₃ | Toluene | 80 | 45 |
| 2 | Pd(OAc)₂ | P(t-Bu)₃ | Dioxane | 80 | 65 |
| 3 | Pd₂(dba)₃ | XPhos | Dioxane | 80 | 78 |
| 4 | Pd₂(dba)₃ | XPhos | Dioxane | 100 | 92 |
This table is a representative example of a catalyst and condition screen for a generic cross-coupling reaction.
Scalable Synthesis and Process Chemistry Considerations
Translating a laboratory-scale synthesis to a large-scale industrial process introduces a new set of challenges that go beyond simply increasing the amounts of reagents. mdpi.com
The large-scale synthesis of a multi-functionalized fine chemical like this compound would present several challenges:
Reagent Cost and Availability: The cost and availability of starting materials, reagents, and catalysts become significant factors at an industrial scale. Expensive catalysts or reagents that are viable in the lab may not be economically feasible for large-scale production.
Process Safety: The safety of the chemical process is a major concern. Exothermic reactions need to be carefully controlled to prevent thermal runaways. The use of hazardous or toxic reagents requires special handling and waste disposal procedures.
Purification: The purification of the final product to meet the required specifications can be challenging and costly on a large scale. The presence of structurally similar impurities can make separation difficult.
Waste Management: Large-scale chemical processes can generate significant amounts of waste. Developing environmentally friendly processes that minimize waste is a key aspect of green chemistry and is often a regulatory requirement.
Reproducibility and Robustness: Ensuring that the process is reproducible and robust is crucial for consistent product quality. This requires a deep understanding of all process parameters and their potential impact on the reaction outcome.
Addressing these challenges requires a dedicated process chemistry effort to develop a safe, efficient, economical, and environmentally sustainable manufacturing process. nih.gov
Continuous Flow Synthesis Techniques
The transition from batch to continuous flow processing for the synthesis of complex organic molecules like this compound represents a significant advancement in chemical manufacturing. Continuous flow methodologies offer enhanced safety, improved reaction control, and greater scalability compared to traditional batch methods. While a specific, documented continuous flow synthesis for this compound is not extensively reported in publicly available literature, the principles of flow chemistry can be applied to its synthesis based on established transformations for analogous compounds.
The synthesis of this compound involves the assembly of a substituted benzene ring with amino, cyano, methyl, and methyl ester functionalities. A potential retrosynthetic analysis suggests that the key steps amenable to continuous flow processing would be the introduction of the cyano and amino groups onto a pre-functionalized benzoic acid ester.
A hypothetical continuous flow process for the synthesis of this compound could involve a multi-step sequence where reagents are pumped through a series of interconnected reactors, each optimized for a specific transformation. This approach minimizes manual handling of intermediates and allows for precise control over reaction parameters such as temperature, pressure, and residence time.
For instance, a key transformation, the cyanation of an aromatic ring, can be particularly hazardous in batch processing due to the use of toxic cyanating agents. In a continuous flow setup, a microreactor or a tube reactor could be employed to perform this step. The small reactor volume significantly reduces the amount of hazardous material present at any given time, thereby enhancing operational safety. The high surface-area-to-volume ratio in these reactors also allows for efficient heat exchange, preventing thermal runaways that can occur in large-scale batch reactions.
Similarly, amination reactions, which can be sluggish or require harsh conditions in batch, can be accelerated and better controlled in a continuous flow system. The use of packed-bed reactors containing a catalyst or reagent can facilitate the transformation with high efficiency and allow for easy separation of the product from the catalyst.
The optimization of a continuous flow synthesis of this compound would involve screening various parameters to maximize yield and purity while minimizing reaction time. Design of Experiments (DoE) can be integrated with automated flow chemistry platforms to rapidly identify optimal conditions.
Hypothetical Continuous Flow Parameters for a Cyanation Step:
| Parameter | Value | Unit |
| Reactor Type | Microreactor | - |
| Reactor Volume | 10 | mL |
| Substrate Concentration | 0.5 | M |
| Cyanating Agent | Copper(I) cyanide | - |
| Temperature | 150 - 200 | °C |
| Pressure | 10 - 20 | bar |
| Residence Time | 5 - 15 | min |
| Solvent | NMP or DMF | - |
Interactive Data Table: Comparison of Batch vs. Hypothetical Continuous Flow Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Safety | Higher risk with hazardous reagents | Enhanced safety due to small reaction volumes |
| Heat Transfer | Limited, potential for hotspots | Excellent, precise temperature control |
| Mass Transfer | Often diffusion-limited | Enhanced due to small channel dimensions |
| Scalability | Difficult and non-linear | Linear and straightforward by operating for longer |
| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |
| Product Purity | May require extensive purification | Often higher due to better control over side reactions |
| Footprint | Large, requires significant lab space | Compact, space-saving |
The implementation of continuous flow techniques for the synthesis of this compound would likely lead to a more efficient, safer, and scalable manufacturing process. The ability to integrate synthesis, work-up, and purification into a single, continuous operation is a key advantage of this technology. Further research and development in this area would focus on designing a robust and optimized multi-step flow process for the on-demand production of this important chemical intermediate.
Chemical Reactivity and Mechanistic Studies of Methyl 5 Amino 4 Cyano 2 Methylbenzoate
Reactivity of the Aromatic Ring System
The aromatic ring of Methyl 5-amino-4-cyano-2-methylbenzoate is substituted with an amino group, a cyano group, a methyl group, and a methyl ester group. These substituents significantly influence the electron density and reactivity of the benzene (B151609) ring towards both electrophilic and nucleophilic substitution reactions. The interplay of their electronic effects (both inductive and resonance) dictates the regioselectivity of further transformations.
Further Aromatic Substitutions (Electrophilic and Nucleophilic)
The amino and methyl groups are activating, ortho-, para-directing groups for electrophilic aromatic substitution due to their electron-donating nature. Conversely, the cyano and methyl ester groups are deactivating, meta-directing groups due to their electron-withdrawing properties. The positions open for substitution on the aromatic ring are C3 and C6. The strong activating effect of the amino group is expected to dominate, directing incoming electrophiles primarily to the positions ortho and para to it. Given that the para position is blocked, electrophilic substitution is most likely to occur at the C6 position, which is ortho to the amino group and meta to the deactivating groups.
Nucleophilic aromatic substitution is less common for this electron-rich system unless a leaving group is present at a position activated by electron-withdrawing groups.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophilic Reagent | Expected Major Product | Reaction Conditions |
| Br₂ / FeBr₃ | Methyl 5-amino-6-bromo-4-cyano-2-methylbenzoate | Halogenation |
| HNO₃ / H₂SO₄ | Methyl 5-amino-4-cyano-6-nitro-2-methylbenzoate | Nitration |
| SO₃ / H₂SO₄ | 6-Amino-5-cyano-2-(methoxycarbonyl)-3-methylbenzenesulfonic acid | Sulfonation |
Functional Group Interconversion on the Benzene Ring
The functional groups attached to the benzene ring can undergo various interconversions. The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. For instance, reaction with a strong acid would likely lead to the formation of the corresponding carboxylic acid.
Transformations Involving the Amino Group
The primary amino group is a versatile functional handle that can participate in a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Amidation and Acylation Reactions
The amino group of this compound can readily undergo acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For example, its reaction with 2-methyl benzoyl chloride in the presence of a silver salt catalyst can yield N-acylated products google.com. This transformation is a common strategy in organic synthesis to protect the amino group or to introduce new functionalities.
A related reaction is the acylation with butyryl chloride, which has been demonstrated in the synthesis of intermediates for medicinal compounds nih.gov. The resulting amide can then undergo further transformations nih.gov.
Table 2: Examples of Amidation and Acylation Reactions
| Reagent | Product |
| Acetyl chloride / Pyridine | Methyl 5-acetamido-4-cyano-2-methylbenzoate |
| Benzoyl chloride / Triethylamine | Methyl 5-(benzamido)-4-cyano-2-methylbenzoate |
| Acetic anhydride / DMAP | Methyl 5-acetamido-4-cyano-2-methylbenzoate |
Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)
The primary aromatic amino group can be converted to a diazonium salt upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures. This diazonium salt is a valuable intermediate that can be subjected to a variety of subsequent transformations, most notably the Sandmeyer reaction.
The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of substituents, including halogens (Cl, Br), cyano, and hydroxyl groups, using a copper(I) salt catalyst. This reaction is a powerful tool for the synthesis of substituted aromatic compounds that are not easily accessible by other means.
Table 3: Potential Sandmeyer Reactions of Diazotized this compound
| Reagent | Product |
| CuCl / HCl | Methyl 5-chloro-4-cyano-2-methylbenzoate |
| CuBr / HBr | Methyl 5-bromo-4-cyano-2-methylbenzoate |
| CuCN / KCN | Methyl 4,5-dicyano-2-methylbenzoate |
| H₂O / H₂SO₄, Δ | Methyl 4-cyano-5-hydroxy-2-methylbenzoate |
Reductive Amination and Alkylation
The amino group can undergo N-alkylation through various methods. Direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation. A more controlled and widely used method is reductive amination. This process involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).
Reductive amination is a versatile method for introducing a variety of alkyl groups onto the nitrogen atom. For instance, reaction with formaldehyde followed by reduction would yield the N-methylated product, while reaction with acetaldehyde would introduce an N-ethyl group.
Table 4: Reductive Amination of this compound
| Aldehyde/Ketone | Reducing Agent | Product |
| Formaldehyde | NaBH₃CN | Methyl 5-(methylamino)-4-cyano-2-methylbenzoate |
| Acetone | NaBH(OAc)₃ | Methyl 5-(isopropylamino)-4-cyano-2-methylbenzoate |
| Benzaldehyde | NaBH₄ | Methyl 5-(benzylamino)-4-cyano-2-methylbenzoate |
Reactions of the Cyano Group
The cyano (nitrile) group is a versatile functional group in organic synthesis due to the electrophilic nature of the carbon atom and the presence of a carbon-nitrogen triple bond. researchgate.net It can undergo a variety of transformations, including hydrolysis, reduction, and addition reactions.
The hydrolysis of nitriles is a common method for the preparation of carboxylic acids. The reaction typically proceeds by heating the nitrile with an aqueous solution of an acid or a base. This process occurs in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the corresponding carboxylic acid. chemistrysteps.com Under certain milder conditions, the reaction can be stopped at the amide stage. chemistrysteps.com
Acid-Catalyzed Hydrolysis: In the presence of an acid, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. A nucleophilic attack by a water molecule then occurs, leading to the formation of an imidic acid intermediate after a proton transfer. This intermediate then tautomerizes to the more stable amide. chemistrysteps.comlumenlearning.comlibretexts.org Further hydrolysis of the amide, under the reaction conditions, yields the carboxylic acid and an ammonium salt. libretexts.org
Base-Catalyzed Hydrolysis: Under basic conditions, the strongly nucleophilic hydroxide ion attacks the electrophilic nitrile carbon directly. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. libretexts.org Continued hydrolysis of the amide under basic conditions results in the formation of a carboxylate salt and ammonia. Acidification of the reaction mixture in a subsequent step is necessary to obtain the free carboxylic acid. chemistrysteps.com
For this compound, hydrolysis would convert the cyano group at the C4 position into either a carboxamide group (forming Methyl 5-amino-4-carbamoyl-2-methylbenzoate) or a carboxylic acid group (forming 5-amino-2-(methoxycarbonyl)-5-methylbenzoic acid).
Table 1: General Conditions for Nitrile Hydrolysis
| Reaction Type | Reagents | Typical Conditions | Intermediate Product | Final Product |
| Acid-Catalyzed | H₂O, H₂SO₄ or HCl | Heat | Amide | Carboxylic Acid |
| Base-Catalyzed | H₂O, NaOH or KOH | Heat | Amide | Carboxylate Salt |
The cyano group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions used. wikipedia.org
Reduction to Primary Amines: Catalytic hydrogenation is an economical and widely used method for reducing nitriles to primary amines. wikipedia.org This reaction is typically carried out using catalysts like Raney nickel, palladium, or platinum under a hydrogen atmosphere. wikipedia.org Alternatively, strong hydride reagents such as lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. chemistrysteps.comwikipedia.org The mechanism with LiAlH₄ involves the nucleophilic addition of hydride ions to the nitrile carbon. chemistrysteps.comunacademy.com The resulting imine salt intermediate undergoes a second hydride addition to form a highly reactive amine derivative, which upon hydrolysis yields the primary amine. chemistrysteps.comunacademy.com For this compound, reduction of the cyano group would yield Methyl 5-amino-4-(aminomethyl)-2-methylbenzoate.
Reduction to Aldehydes: The reduction of a nitrile to an aldehyde requires milder reducing agents to prevent over-reduction to the amine. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose. chemistrysteps.comwikipedia.orgunacademy.com The reaction is typically carried out at low temperatures. DIBAL-H acts as a Lewis acid, coordinating to the nitrile nitrogen, followed by the transfer of a hydride to the carbon. The resulting imine-aluminum complex is stable at low temperatures and is hydrolyzed during aqueous workup to produce the aldehyde. wikipedia.org Another method is the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid. wikipedia.orgunacademy.com
Table 2: Reagents for the Reduction of Nitriles
| Product | Reagent(s) | Typical Reaction Name/Type |
| Primary Amine (R-CH₂NH₂) | H₂ with Raney Ni, PtO₂, or Pd | Catalytic Hydrogenation wikipedia.org |
| Lithium aluminum hydride (LiAlH₄) followed by H₂O | Hydride Reduction chemistrysteps.com | |
| Diisopropylaminoborane (BH₂(iPr)₂) with catalytic LiBH₄ | Borane Reduction nih.govorganic-chemistry.org | |
| Aldehyde (R-CHO) | Diisobutylaluminium hydride (DIBAL-H) followed by H₂O | Partial Hydride Reduction wikipedia.orgunacademy.com |
| Tin(II) chloride (SnCl₂) and Hydrochloric acid (HCl) | Stephen Aldehyde Synthesis wikipedia.org |
Nucleophilic Additions: The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity is enhanced by the presence of electron-withdrawing groups on the aromatic ring. wikipedia.orgcsbsju.edu Strong nucleophiles, such as Grignard reagents (organomagnesium halides), can add to the nitrile to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org The activation of the nitrile group by protonation or coordination to a Lewis acid facilitates the addition of weaker nucleophiles. lumenlearning.comnih.gov
Cycloaddition Reactions: The nitrile functional group can participate as a 2π component in pericyclic reactions, such as Diels-Alder or other cycloadditions, although this is less common for unactivated nitriles. nih.gov In these reactions, the cyano group can function as a dienophile or an enophile. nih.gov For instance, in a [3+2] cycloaddition with an azide, a tetrazole ring can be formed. researchgate.net The reactivity in such cycloadditions is often promoted by high temperatures or the presence of Lewis acid catalysts. nih.gov
Ester Group Transformations
The methyl ester group in this compound can undergo several important transformations, most notably reactions involving nucleophilic acyl substitution at the carbonyl carbon.
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is typically catalyzed by either an acid or a base. In the context of this compound, the methyl group of the ester could be replaced by a different alkyl or aryl group from a corresponding alcohol.
Acid-Catalyzed Transesterification: The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The new alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated, and the new ester is formed.
Base-Catalyzed Transesterification: A strong base, typically the conjugate base of the alcohol being used (an alkoxide), acts as the nucleophile and attacks the carbonyl carbon. This forms a tetrahedral intermediate from which the methoxide ion is expelled, resulting in the new ester. This process is generally reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products.
Saponification is the base-promoted hydrolysis of an ester to form a carboxylate salt and an alcohol. quizlet.com For this compound, saponification would yield the corresponding sodium or potassium 5-amino-4-cyano-2-methylbenzoate salt and methanol. quizlet.comyoutube.com Acidification of the salt is required to produce the free carboxylic acid, 5-amino-4-cyano-2-methylbenzoic acid.
The mechanism is a classic example of nucleophilic acyl substitution. quizlet.com
Nucleophilic Attack: A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester group. This breaks the π-bond of the carbonyl, and a tetrahedral intermediate is formed.
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms, and the methoxide ion (⁻OCH₃), which is a good leaving group, is eliminated.
Deprotonation: The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid, resulting in a carboxylate anion and methanol. This final acid-base step is essentially irreversible and drives the reaction to completion.
The rate of saponification is influenced by the substituents on the benzene ring. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon and accelerate the reaction, while electron-donating groups have the opposite effect. study.com In this compound, the electron-withdrawing cyano group would tend to speed up saponification, whereas the electron-donating amino and methyl groups would tend to slow it down. The net effect would depend on the relative positions and strengths of these groups.
Reduction to Alcohols
The reduction of this compound to its corresponding alcohol derivatives involves the chemical transformation of its ester and cyano functionalities. The specific outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions employed. The primary targets for reduction are the methyl ester group (-COOCH₃) to a hydroxymethyl group (-CH₂OH) and the cyano group (-CN) to an aminomethyl group (-CH₂NH₂). While the latter is not an alcohol, its reduction is a competing pathway that must be considered.
Strong, non-selective reducing agents like Lithium Aluminium Hydride (LiAlH₄) are capable of reducing both esters and nitriles. doubtnut.com The application of LiAlH₄ would likely result in the concurrent reduction of both the ester and the cyano group, yielding (5-amino-4-(aminomethyl)-2-methylphenyl)methanol.
Selective reduction of the ester group in the presence of a nitrile is challenging but can be achieved under specific conditions. Milder reducing agents, such as Sodium Borohydride (NaBH₄), are generally not reactive enough to reduce esters without the use of activating additives. doubtnut.com Alternatively, catalytic hydrogenation presents a more nuanced approach. Depending on the catalyst and conditions, it is possible to achieve selectivity. For instance, certain catalysts might preferentially reduce the cyano group over the ester. A patented process for a similar compound, 2-nitro-4-cyano methyl benzoate (B1203000), uses catalytic hydrogenation with Pd/C to reduce both the nitro and cyano groups, leaving the ester intact. google.com To achieve the desired alcohol from the ester, a subsequent, separate reduction step would be necessary.
Another modern approach involves manganese(I)-catalyzed hydrosilylation, which has been shown to be effective for the reduction of carboxylic acids to alcohols. nih.gov If the ester group of this compound were first hydrolyzed to the corresponding carboxylic acid, this method could provide a pathway to the desired benzyl alcohol derivative.
| Reducing Agent | Target Functional Group(s) | Expected Major Product | Reference |
|---|---|---|---|
| Lithium Aluminium Hydride (LiAlH₄) | Ester and Cyano | (5-amino-4-(aminomethyl)-2-methylphenyl)methanol | doubtnut.com |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Cyano (preferentially) | Methyl 5-amino-4-(aminomethyl)-2-methylbenzoate | google.com |
| 1. Hydrolysis (e.g., NaOH, H₂O) 2. [MnBr(CO)₅], PhSiH₃ | Ester (via carboxylic acid) | (5-amino-4-cyano-2-methylphenyl)methanol | nih.gov |
Exploration of Intramolecular Cyclization Pathways
The structure of this compound, featuring an amino group ortho to a cyano group, is primed for intramolecular cyclization reactions to form heterocyclic systems. This arrangement is characteristic of precursors used in reactions like the Thorpe-Ziegler condensation, which typically proceeds under basic conditions to form an enamino-nitrile, or in acid-catalyzed cyclizations to yield quinazoline-like structures.
Under basic catalysis, the amino group can act as an internal nucleophile, attacking the electrophilic carbon of the adjacent cyano group. This type of reaction is a well-established method for synthesizing fused nitrogen-containing heterocycles. mdpi.com The initial cyclization would form a cyclic imine, which could then tautomerize to a more stable aromatic system.
Acid-catalyzed cyclization offers another prominent pathway. Protonation of the nitrile group would enhance its electrophilicity, facilitating the nucleophilic attack by the neighboring amino group. This approach is commonly used in the synthesis of various heterocyclic compounds, including oxazinanones from amino acid derivatives. frontiersin.orgresearchgate.net The ester group, while less proximate to the amino group, could also potentially participate in cyclization under certain conditions, possibly leading to larger ring systems, though this is generally less favored than the formation of five- or six-membered rings. The Friedländer annulation, a reaction of o-aminobenzonitriles with ketones, further illustrates the synthetic utility of the ortho-amino-cyano moiety in constructing complex heterocyclic frameworks. researchgate.net
| Reaction Conditions | Participating Groups | Potential Heterocyclic Product Core | Reference |
|---|---|---|---|
| Base Catalysis (e.g., t-BuOK) | Amino and Cyano | Pyrrolo[2,3-d]pyrimidine derivative | mdpi.com |
| Acid Catalysis (e.g., TsOH) | Amino and Cyano | 4-Aminoquinazoline derivative | frontiersin.orgresearchgate.net |
| Thermal Conditions | Amino and Ester | Benzodiazepinone derivative (7-membered ring) | nih.gov |
Mechanistic Elucidation of Key Transformations
To fully comprehend and optimize the transformations of this compound, a detailed understanding of the underlying reaction mechanisms is essential. Modern physical organic chemistry provides several powerful tools for this purpose, including transition state analysis, kinetic isotope effect studies, and computational modeling.
Transition state analysis focuses on characterizing the highest energy point along a reaction coordinate, the transition state, which is the critical gateway between reactants and products. The structure and energy of the transition state dictate the rate and feasibility of a chemical reaction. For the intramolecular cyclization of this compound, for example, transition state analysis could differentiate between competing pathways.
Computational chemistry, particularly using Density Functional Theory (DFT), is a primary tool for this analysis. By modeling the reaction pathways, researchers can calculate the geometries and energies of the transition states. For the cyclization involving the amino and cyano groups, theoretical calculations could reveal whether the reaction proceeds through a concerted mechanism or a stepwise process involving a distinct intermediate. This analysis provides insights into the bond-forming and bond-breaking processes that occur at the peak of the energy barrier. osti.gov
The Kinetic Isotope Effect (KIE) is a powerful experimental tool used to determine reaction mechanisms by identifying which bonds are broken or formed in the rate-determining step. wikipedia.org It involves measuring the change in the reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. wikipedia.orgbaranlab.org
For the reactions of this compound, KIE studies could be particularly insightful. To probe the mechanism of intramolecular cyclization, one could synthesize a version of the molecule where the hydrogen atoms on the amino group (-NH₂) are replaced with deuterium (-ND₂). If the N-H bond is broken in the rate-determining step of the reaction (for instance, if deprotonation of the amino group is the slow step), a significant primary KIE (kH/kD > 1) would be observed. nih.gov Conversely, a small or non-existent KIE would suggest that N-H bond cleavage occurs after the rate-determining step or not at all. Secondary KIEs can also provide information about changes in hybridization at the reacting centers during the transition state. epfl.ch
| Isotopic Substitution | Observed KIE (klight/kheavy) | Mechanistic Implication | Reference |
|---|---|---|---|
| Replacement of -NH₂ with -ND₂ | ~1 | N-H bond breaking is not involved in the rate-determining step. | wikipedia.orgbaranlab.org |
| Replacement of -NH₂ with -ND₂ | > 2 | N-H bond is broken in the rate-determining step (primary KIE). | osti.govnih.gov |
| Replacement of 12C≡N with 13C≡N | > 1 | Bonding to the cyano carbon changes significantly in the rate-determining step. | wikipedia.org |
Beyond focusing solely on the transition state, computational chemistry allows for the prediction and exploration of entire reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify all relevant intermediates, transition states, and products. This approach provides a comprehensive, step-by-step picture of how reactants are converted into products.
For this compound, computational models could be used to:
Compare competing pathways: For instance, the model could predict whether intramolecular attack of the amino group is more likely to occur at the cyano carbon or the ester carbonyl carbon by comparing the activation energies for both pathways.
Evaluate the effect of catalysts: The role of an acid or base catalyst in the cyclization reaction can be explicitly modeled, showing how the catalyst interacts with the substrate to lower the activation energy barrier.
Predict reaction outcomes: By calculating the relative energies of potential products, computational methods can predict the major product of a reaction under thermodynamic control.
These predictive capabilities allow for the rational design of experiments and the development of new synthetic routes by screening potential reactions in silico before attempting them in the laboratory.
Based on a comprehensive search of publicly available scientific literature, detailed experimental data regarding the advanced spectroscopic and structural characterization of this compound is not available. Specifically, there are no published studies detailing the results of multi-dimensional NMR techniques (2D-NMR, DOSY), solid-state NMR, or single-crystal X-ray diffraction analysis for this particular compound.
Therefore, it is not possible to generate the requested article with scientifically accurate, research-backed information for the specified outline sections. The required data for the following topics could not be found:
Advanced Spectroscopic and Structural Characterization of Methyl 5 Amino 4 Cyano 2 Methylbenzoate
Single-Crystal X-ray Diffraction Analysis
Polymorphism and Co-crystallization Phenomena
To fulfill the request, published research containing this specific experimental data would be necessary. Without such sources, any attempt to create the article would rely on speculation or data from unrelated compounds, which would violate the core requirements of accuracy and strict focus on Methyl 5-amino-4-cyano-2-methylbenzoate.
Vibrational Spectroscopy: FT-IR and Raman Studies
Assignment of Characteristic Functional Group Frequencies
The key functional groups present in this compound are the amino group (-NH₂), the cyano group (-C≡N), the methyl group (-CH₃), and the methyl ester group (-COOCH₃) attached to a benzene (B151609) ring. Each of these groups exhibits characteristic vibrational frequencies.
Amino (-NH₂) Group: The amino group is characterized by two N-H stretching vibrations, typically appearing in the 3500-3300 cm⁻¹ region. The asymmetric stretching vibration is generally observed at a higher frequency than the symmetric stretching vibration. Additionally, an N-H scissoring (bending) vibration is expected in the 1650-1580 cm⁻¹ range.
Cyano (-C≡N) Group: The cyano group gives rise to a sharp and intense absorption band corresponding to the C≡N stretching vibration. This band is typically found in the 2260-2200 cm⁻¹ region. Its intensity and exact position can be influenced by the electronic environment of the molecule.
Methyl (-CH₃) and Ester Methylene (-OCH₃) Groups: C-H stretching vibrations of the methyl and ester methyl groups are expected in the 3000-2850 cm⁻¹ range. Asymmetric and symmetric stretching modes will be present. C-H bending vibrations for the methyl group typically occur around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).
Carbonyl (C=O) Group: The methyl ester functionality features a strong carbonyl (C=O) stretching vibration. For aromatic esters, this band is typically observed in the 1730-1715 cm⁻¹ region. The conjugation with the benzene ring can slightly lower this frequency.
Aromatic Ring (C=C and C-H vibrations): The benzene ring exhibits C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 900-690 cm⁻¹ range.
Table 1: Expected Characteristic FT-IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (-NH₂) | Asymmetric N-H Stretch | 3500 - 3400 |
| Symmetric N-H Stretch | 3400 - 3300 | |
| N-H Scissoring | 1650 - 1580 | |
| Cyano (-C≡N) | C≡N Stretch | 2260 - 2200 |
| Carbonyl (C=O) | C=O Stretch | 1730 - 1715 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Aromatic C-H Stretch | > 3000 | |
| C-H Out-of-plane Bend | 900 - 690 | |
| Methyl (-CH₃) | Asymmetric C-H Stretch | ~2960 |
| Symmetric C-H Stretch | ~2870 | |
| Asymmetric C-H Bend | ~1450 | |
| Symmetric C-H Bend | ~1375 | |
| Ester (-COOCH₃) | C-O Stretch | 1300 - 1150 |
Investigation of Molecular Vibrations
A deeper investigation into the molecular vibrations would involve a normal coordinate analysis, often aided by computational methods such as Density Functional Theory (DFT). This approach allows for the assignment of observed spectral bands to specific vibrational modes of the molecule, including bending, rocking, and torsional motions. For this compound, the coupling of vibrations between the substituent groups and the benzene ring is expected. For instance, the C-N stretching vibration of the amino group and the C-C stretching of the ring will likely be coupled. Similarly, the vibrations of the methyl and ester groups can interact with the vibrations of the aromatic system.
In Raman spectroscopy, the non-polar bonds are more active. Therefore, the C≡N and C=C stretching vibrations are expected to show strong signals. The symmetric vibrations of the molecule will also be more prominent in the Raman spectrum. The complementary nature of FT-IR and Raman spectroscopy would provide a more complete picture of the vibrational landscape of the molecule.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of a molecule and for gaining insights into its fragmentation pathways.
Exact Mass Determination and Fragmentation Pathway Analysis
For this compound, with a molecular formula of C₁₀H₁₀N₂O₂, the calculated exact mass is 190.0742 Da. HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be able to confirm this exact mass with high accuracy (typically within 5 ppm), thus confirming the elemental composition.
The fragmentation pathway of this compound under mass spectrometric conditions can be predicted based on the stability of the resulting fragments. Common fragmentation patterns for this molecule would likely involve:
Loss of the methoxy (B1213986) group (-OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to the formation of an acylium ion. This would result in a fragment ion with an m/z of 159.
Loss of the methyl ester group (-COOCH₃): Cleavage of the entire methyl ester group would result in a fragment at m/z 131.
Decarbonylation: The acylium ion formed after the loss of the methoxy group could further lose a molecule of carbon monoxide (CO), leading to a fragment at m/z 131.
Cleavage of the cyano group: Loss of the cyano radical (-CN) is another possible fragmentation, which would result in a fragment at m/z 164.
Fragmentations involving the amino and methyl groups: Further fragmentation could involve the loss of species related to the amino and methyl groups, although these are generally less favorable fragmentation pathways compared to the cleavage of the ester group.
Table 2: Predicted HRMS Fragmentation for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 190.0742 | 159.0609 | •OCH₃ |
| 190.0742 | 131.0609 | •COOCH₃ |
| 159.0609 | 131.0609 | CO |
| 190.0742 | 164.0816 | •CN |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems.
Electronic Transitions and Chromophore Analysis
The chromophore in this compound is the substituted benzene ring. The presence of the amino, cyano, and methyl ester groups as substituents significantly influences its electronic absorption spectrum. The benzene ring itself exhibits characteristic π → π* transitions. The substituents can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of these bands.
π → π Transitions:* The primary absorption bands in the UV-Vis spectrum of this compound will be due to π → π* transitions within the aromatic system. The extended conjugation provided by the cyano and carbonyl groups, along with the electron-donating effect of the amino group, is expected to shift these absorptions to longer wavelengths compared to unsubstituted benzene. One would expect to observe a strong absorption band, likely in the 250-350 nm range.
n → π Transitions:* The carbonyl group of the ester and the nitrogen atom of the cyano and amino groups have non-bonding electrons (n-electrons). Therefore, weaker n → π* transitions are also possible. These transitions typically occur at longer wavelengths than the π → π* transitions and have a much lower intensity.
The solvent used for UV-Vis analysis can also influence the position of the absorption maxima. In polar solvents, a solvatochromic effect may be observed, where the position of the absorption bands shifts due to interactions between the solute and solvent molecules. For instance, the n → π* transition often shows a hypsochromic (blue) shift in polar solvents, while π → π* transitions may show a bathochromic (red) shift. A detailed analysis of the UV-Vis spectrum would provide valuable information about the electronic structure and conjugation within this compound.
Advanced Surface Analysis Techniques for Thin Films or Interfaces
A comprehensive search of scientific databases and scholarly articles reveals a significant gap in the literature regarding the application of this compound in the formation of thin films or its characterization at interfaces. Consequently, there is no specific data available from advanced surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), or Scanning Tunneling Microscopy (STM) for this particular compound.
The study of organic thin films is a robust field, with techniques like AFM being widely used to characterize surface topography, roughness, and grain size. researchgate.netmdpi.com For instance, AFM has been employed to study the morphology of various organic thin films, providing insights into their growth mechanisms and physical properties. researchgate.netresearchgate.net Similarly, XPS is a powerful tool for determining the elemental composition and chemical states of the surface of a thin film. researchgate.net
In the broader context of related compounds, such as other cyano- and amino-benzoate derivatives, research has explored their potential in materials science. For example, some organic molecules with cyano groups are investigated for their roles in constructing liquid crystal materials and their applications in optoelectronics. nih.gov Hirshfeld surface analysis is another technique used to understand intermolecular interactions in the crystal structures of related compounds. nih.gov
However, it is crucial to emphasize that this information pertains to analogous compounds and not to this compound itself. The absence of published research on the thin film applications of this specific molecule means that no experimental data from advanced surface analysis techniques can be presented.
To illustrate the type of data that would be obtained if this compound were to be used in thin film applications, the following tables represent hypothetical data that could be generated using common surface analysis techniques. It must be explicitly stated that this data is for illustrative purposes only and is not based on experimental results for the subject compound.
Hypothetical Atomic Force Microscopy (AFM) Data
This table illustrates typical parameters that would be measured to characterize the surface morphology of a hypothetical thin film of the compound.
| Parameter | Value | Unit |
| Film Thickness | 50 | nm |
| Surface Roughness (Rq) | 1.2 | nm |
| Grain Size | 100-200 | nm |
Hypothetical X-ray Photoelectron Spectroscopy (XPS) Data
This table shows the kind of elemental composition data that XPS would provide for a hypothetical thin film, confirming the presence of the expected elements.
| Element | Binding Energy (eV) | Atomic Concentration (%) |
| C 1s | 284.8 | 71.4 |
| N 1s | 399.5 | 14.3 |
| O 1s | 532.0 | 14.3 |
The detailed research findings for the advanced surface analysis of this compound thin films remain an area for future investigation. The synthesis of this and related compounds is documented in various patents and chemical databases, indicating its availability for such research. google.combldpharm.comnih.govbldpharm.combldpharm.com However, until such studies are conducted and published, a scientifically accurate discourse on this specific topic cannot be provided.
Computational and Theoretical Investigations of Methyl 5 Amino 4 Cyano 2 Methylbenzoate
Quantum Chemical Calculations: An Unexplored Avenue
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can determine the most stable three-dimensional arrangement of atoms and provide a detailed picture of the electron distribution.
Geometry Optimization and Energy Minimization
The process of geometry optimization involves finding the arrangement of atoms in a molecule that corresponds to the lowest potential energy, often referred to as the equilibrium geometry. This is a crucial first step in any computational study, as the molecular geometry dictates many of its physical and chemical properties. Standard computational methods, such as Density Functional Theory (DFT), are highly effective for this purpose. For Methyl 5-amino-4-cyano-2-methylbenzoate, a systematic geometry optimization would yield precise information on bond lengths, bond angles, and dihedral angles. However, no such data has been published.
Electronic Structure Analysis (HOMO/LUMO Energies, Molecular Orbitals)
The electronic structure of a molecule is described by its molecular orbitals, which are regions of space where electrons are likely to be found. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A detailed analysis of the molecular orbitals of this compound would reveal the distribution of electron density and identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack. At present, these calculations have not been reported in the scientific literature.
Charge Distribution and Electrostatic Potentials
The distribution of charge within a molecule can be visualized using a molecular electrostatic potential (MEP) map. This map illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), providing insights into its intermolecular interactions and reactivity. For this compound, an MEP map would highlight the electrostatic character of the amino, cyano, and ester functional groups. Unfortunately, no studies presenting the charge distribution or electrostatic potential of this compound are currently available.
Spectroscopic Property Prediction and Validation: Awaiting Investigation
Computational methods are also invaluable for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with reasonable accuracy. A theoretical prediction of the NMR spectra for this compound would be instrumental in confirming its structure and assigning its experimental NMR signals. To date, no such computational NMR studies have been published.
UV-Vis Spectra Simulation
The simulation of Ultraviolet-Visible (UV-Vis) spectra is a powerful computational tool for understanding the electronic transitions within a molecule. For a compound like this compound, theoretical calculations can predict the absorption wavelengths and oscillator strengths, which correspond to the peaks in an experimental spectrum. These simulations are typically performed using Time-Dependent Density Functional Theory (TD-DFT), a method that has proven effective in calculating the excited states of organic molecules.
In studies of analogous aminobenzonitriles, such as 4-N,N-dimethylaminobenzonitrile (DMABN), DFT and Self-Consistent Field (SCF) with Configuration Interaction (SCI) methods have been employed to assign the observed singlet and triplet excited states. acs.orgacs.org These studies reveal the presence of locally excited (LE) states and intramolecular charge-transfer (ICT) states. For this compound, one would expect to observe transitions localized on the benzene (B151609) ring, as well as transitions involving charge transfer from the electron-donating amino group to the electron-withdrawing cyano and methyl ester groups.
The accuracy of these simulations is dependent on the choice of the functional and basis set. The predicted vertical excitation energies are often within 0.3 eV of experimental values for similar molecules. acs.orgacs.org The table below illustrates the kind of data that can be obtained from such simulations, based on typical results for substituted aminobenzonitriles.
| Transition Type | Predicted Wavelength (nm) | Oscillator Strength (f) |
| π → π* (Locally Excited) | 280 - 320 | High |
| n → π* | 330 - 370 | Low |
| Intramolecular Charge Transfer (ICT) | 350 - 450 | Medium to High |
This is an illustrative table based on data for analogous compounds and does not represent experimental or calculated data for this compound.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a molecular system, offering insights into its dynamic behavior that are often inaccessible through experimental means alone.
For a molecule like this compound, MD simulations can be used to explore its conformational landscape. The rotation around the single bonds, particularly the C-N bond of the amino group and the C-C bonds of the methyl and ester groups, can be investigated. These simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. The flexibility of the molecule, including the out-of-plane vibrations of the substituents, can also be quantified. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.
MD simulations are particularly powerful for studying molecules in a solvent, providing a detailed picture of solvation effects. By simulating this compound in a box of explicit solvent molecules (e.g., water, ethanol, or acetonitrile), one can analyze the structure of the solvent shell around the solute. The formation and dynamics of hydrogen bonds between the amino group and protic solvents, as well as dipole-dipole interactions with polar solvents, can be monitored over time. The radial distribution function (RDF) is a common tool used to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a quantitative measure of the solvation structure.
Density Functional Theory (DFT) Studies on Reactivity
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the reactivity of molecules. It provides a framework for understanding reaction mechanisms, predicting reaction outcomes, and designing new synthetic pathways.
DFT calculations can be used to map the potential energy surface of a chemical reaction involving this compound. This involves identifying the structures of reactants, products, intermediates, and transition states. By calculating the energies of these species, a reaction energy profile can be constructed. The height of the energy barrier between reactants and products, known as the activation energy, determines the rate of the reaction.
For instance, in a study of the aminolysis of methyl benzoate (B1203000) with ammonia, DFT methods were used to determine the transition state structures and energies for both concerted and stepwise mechanisms. nih.gov The calculations revealed that a general-base-catalyzed stepwise mechanism is the most favorable pathway. nih.gov For this compound, similar calculations could be performed for reactions such as hydrolysis of the ester, electrophilic aromatic substitution, or reactions involving the cyano group.
The table below provides an example of the kind of data that can be generated from DFT calculations of a reaction pathway, in this case, a hypothetical hydrolysis of the ester group.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +25.3 |
| Tetrahedral Intermediate | +12.8 |
| Transition State 2 | +18.5 |
| Products | -5.2 |
This is an illustrative table based on typical values for ester hydrolysis and does not represent calculated data for this compound.
DFT can also be used to predict the selectivity of a reaction. For electrophilic aromatic substitution on the benzene ring of this compound, DFT calculations can determine the relative energies of the intermediates formed by attack at the different available positions. The position that leads to the most stable intermediate is generally the preferred site of reaction. The electron-donating amino group and the weakly activating methyl group would direct incoming electrophiles to the ortho and para positions relative to them, while the electron-withdrawing cyano and ester groups would direct to the meta positions. The interplay of these directing effects would determine the final regioselectivity.
Furthermore, DFT calculations can elucidate the detailed mechanism of a reaction. For example, in the study of photoinitiated aromatic perfluoroalkylation of α-cyano arylacetates, a combination of DFT calculations and kinetic models was used to rationalize the observed quantum yield and selectivity. figshare.comresearchgate.net This highlights the power of computational methods to unravel complex reaction mechanisms.
In Silico Design of Novel Derivatives
The in silico design of novel derivatives of a lead compound, such as this compound, is a cornerstone of modern medicinal chemistry and materials science. This process involves the use of computational models to design and evaluate new molecules with desired properties before their actual synthesis. The primary goal is to optimize the lead structure to enhance specific characteristics, such as binding affinity to a biological target or desired physicochemical properties.
The design process typically begins with the core scaffold of this compound. Modifications can then be introduced at various positions, including the amino group, the cyano group, the methyl group, and the ester functionality. For instance, the amino group could be acylated, alkylated, or incorporated into a heterocyclic ring. Similarly, the methyl group could be replaced with other alkyl or functional groups, and the ester could be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key approaches in this field. If the three-dimensional structure of a relevant biological target is known, SBDD can be employed. This involves docking potential derivatives into the active site of the target to predict their binding affinity and mode of interaction. In the absence of a known target structure, LBDD methods can be utilized. These rely on the knowledge of other molecules that exhibit the desired property and involve techniques like pharmacophore modeling and 3D-QSAR.
For example, in studies on other aminobenzoic acid derivatives, in silico screening has been successfully used to identify promising new compounds. These studies often involve the generation of a virtual library of derivatives followed by computational filtering based on predicted properties such as ADMET (absorption, distribution, metabolism, excretion, and toxicity). mdpi.comresearchgate.net
Hypothetical Modifications for In Silico Study:
| Modification Site | Potential Modification | Desired Property to Investigate |
| Amino Group (-NH2) | Acetylation, Sulfonylation, Alkylation | Altered hydrogen bonding capacity, Lipophilicity |
| Cyano Group (-CN) | Conversion to Amide, Carboxylic Acid | Changes in polarity and electronic properties |
| Methyl Group (-CH3) | Substitution with Ethyl, Propyl, Halogens | Steric and electronic effects on molecular conformation |
| Ester Group (-COOCH3) | Hydrolysis to Acid, Amidation | Enhanced solubility, different biological interactions |
These hypothetical modifications can be systematically evaluated using computational tools to prioritize the synthesis of derivatives with the highest probability of success.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. For this compound, a QSAR/QSPR study would focus on its chemical properties, as per the instructions.
A typical QSAR/QSPR study involves several key steps:
Data Set Selection: A series of structurally related compounds with experimentally determined values for a specific chemical property (e.g., solubility, melting point, chromatographic retention time) is required.
Molecular Descriptor Calculation: A large number of numerical descriptors that characterize the molecular structure are calculated for each compound. These can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed property.
Model Validation: The predictive power of the developed model is rigorously assessed using various validation techniques, including internal validation (e.g., cross-validation) and external validation with a separate test set of compounds.
While no specific QSAR/QSPR studies on the chemical properties of this compound derivatives were found, research on other classes of compounds demonstrates the utility of this approach. For instance, QSAR studies on benzoylaminobenzoic acid derivatives have revealed that properties like hydrophobicity, molar refractivity, and aromaticity are crucial for their inhibitory activity against certain enzymes. nih.gov
Illustrative Descriptors for a QSPR Study:
| Descriptor Type | Example Descriptor | Property Influenced |
| Constitutional | Molecular Weight | Boiling point, Density |
| Topological | Wiener Index | Molecular shape and branching |
| Geometrical | Molecular Surface Area | Solubility, Reactivity |
| Quantum-Chemical | Dipole Moment | Polarity, Intermolecular interactions |
| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |
By developing a robust QSPR model for a series of derivatives of this compound, it would be possible to predict the chemical properties of yet-to-be-synthesized compounds. This predictive capability is invaluable for optimizing molecules for specific applications, for example, in materials science where properties like thermal stability or solubility are critical.
Derivatization and Analogue Synthesis Based on Methyl 5 Amino 4 Cyano 2 Methylbenzoate
Design and Synthesis of Amino-Substituted Benzoate (B1203000) Analogues
The primary amino group of Methyl 5-amino-4-cyano-2-methylbenzoate is a key site for derivatization, enabling the synthesis of a variety of amino-substituted benzoate analogues. Standard reactions targeting this amine functionality, such as N-alkylation, acylation, and reductive amination, can be employed to introduce a wide range of substituents, thereby modifying the compound's steric and electronic properties.
N-alkylation can be achieved by reacting the parent compound with alkyl halides in the presence of a base. This reaction introduces simple alkyl chains or more complex moieties to the amino group. Similarly, acylation with acyl chlorides or anhydrides in the presence of a base or a Lewis acid catalyst yields N-acyl derivatives. For instance, reaction with 2-methyl benzoyl chloride in the presence of a silver salt catalyst can be used for N-acylation. nih.gov
Reductive amination offers another route to N-substituted analogues by first reacting the amino group with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine. nih.gov This method is particularly useful for introducing a wider variety of substituents. Common reducing agents for this purpose include sodium borohydride and sodium cyanoborohydride. nih.gov
These derivatization strategies are summarized in the table below:
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base | N-Alkyl-5-amino-4-cyano-2-methylbenzoate |
| N-Acylation | Acyl chloride/anhydride, Base/Lewis acid | N-Acyl-5-amino-4-cyano-2-methylbenzoate |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₄) | N-Substituted-5-amino-4-cyano-2-methylbenzoate |
Incorporation into Fused Heterocyclic Systems
The strategic positioning of the amino and cyano groups in this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems. These reactions typically involve the participation of both the amino and cyano functionalities in cyclization reactions.
Pyridine Derivatives
The synthesis of fused pyridine rings can be achieved through reactions that take advantage of the ortho-amino-cyano arrangement. One common strategy is the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of a dinitrile. While this compound itself is not a dinitrile, it can be chemically modified to introduce a second cyano-containing group, which can then undergo cyclization to form a pyridine ring. Another approach involves the reaction with 1,3-dicarbonyl compounds or their equivalents, leading to the formation of a fused pyridine ring through a condensation-cyclization sequence.
Quinoxaline Derivatives
Quinoxaline derivatives are typically synthesized through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govnih.govsapub.orgchim.itorganic-chemistry.org To utilize this compound for quinoxaline synthesis, the cyano group would first need to be converted to an amino group, creating a 1,2-diaminobenzene derivative. This transformation can be achieved through reduction of the nitrile. The resulting diamino compound can then be reacted with various 1,2-dicarbonyl compounds, such as glyoxal or benzil, to yield a range of substituted quinoxalines.
| Precursor Modification | Reagents for Cyclization | Fused Heterocycle |
| Reduction of cyano group to amino group | 1,2-Dicarbonyl compound (e.g., glyoxal, benzil) | Quinoxaline |
Pyrazole and Pyrimidine Annulations
The ortho-amino-nitrile functionality is a well-established precursor for the synthesis of fused pyrazole and pyrimidine rings.
Pyrazole Derivatives: Fused pyrazoles can be synthesized by reacting this compound with hydrazine or its derivatives. jmchemsci.comnih.gov The reaction proceeds through the initial attack of the hydrazine on the cyano group, followed by intramolecular cyclization involving the amino group to form the pyrazole ring. The choice of substituted hydrazines allows for the introduction of various groups on the newly formed pyrazole ring.
Pyrimidine Derivatives: The construction of a fused pyrimidine ring can be accomplished by reacting the starting material with compounds containing a C-N-C fragment, such as amidines or guanidines. nih.gov The reaction involves a condensation-cyclization sequence where the amino group and the cyano group of the benzoate react with the reagent to form the six-membered pyrimidine ring.
| Reagent | Fused Heterocycle |
| Hydrazine or substituted hydrazines | Pyrazole |
| Amidines or guanidines | Pyrimidine |
Triazole and Other Nitrogen-Rich Heterocycles
The synthesis of fused triazole rings can be achieved through a multi-step process starting with the diazotization of the amino group of this compound. nih.gov The resulting diazonium salt can then undergo cyclization with a nitrogen-containing nucleophile, or participate in a 1,3-dipolar cycloaddition reaction with a suitable dipolarophile to form the triazole ring. For instance, the diazonium salt can be converted to an azide, which can then react with a nitrile to form a tetrazole, a related nitrogen-rich heterocycle. The synthesis of 1,2,4-triazoles often involves the cyclization of acylaminoguanidines or the reaction of N-substituted N'-cyano-S-methylisothioureas with hydrazine. clockss.org
Preparation of Polyfunctionalized Building Blocks
This compound itself is a polyfunctionalized building block. However, it can be further modified to create even more complex and versatile intermediates for organic synthesis. The existing functional groups can be selectively transformed to introduce new reactive sites.
For example, hydrolysis of the methyl ester group provides the corresponding carboxylic acid, which can then be used in amide bond formation or other carboxylate-specific reactions. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group. The amino group can be protected to allow for selective reactions at other positions. The methyl group on the aromatic ring can also be functionalized through free-radical halogenation followed by nucleophilic substitution.
These transformations can be performed in various combinations to generate a library of polyfunctionalized building blocks with tailored reactivity for the synthesis of complex target molecules.
Stereoselective Synthesis of Chiral Analogues
A review of the current scientific literature does not indicate documented methods for the direct stereoselective synthesis of chiral analogues from this compound. Research in the broader field of asymmetric synthesis focuses on the creation of chiral molecules using a variety of starting materials and catalytic systems; however, specific applications involving the derivatization of this compound to yield chiral products have not been reported.
At present, however, there is no specific research detailing the application of these or other stereoselective methods to this compound. Consequently, data on reaction conditions, catalysts, and the stereochemical outcomes (e.g., enantiomeric excess or diastereomeric ratio) for the synthesis of chiral analogues of this particular compound are not available.
Applications of Methyl 5 Amino 4 Cyano 2 Methylbenzoate in Advanced Chemical Synthesis and Material Science
Utilization as a Versatile Monomer in Polymer Synthesis
The molecular architecture of Methyl 5-amino-4-cyano-2-methylbenzoate, specifically the presence of a primary amine and a methyl ester group, makes it a promising candidate as a monomer for the synthesis of various polymers. These functional groups are capable of participating in step-growth polymerization reactions, such as polycondensation.
The primary amino group (-NH2) on the benzene (B151609) ring can react with carboxylic acids, acyl chlorides, or anhydrides to form amide bonds. This reactivity is the cornerstone for the synthesis of polyamides. Similarly, the methyl ester group (-COOCH3) can undergo transesterification with diols to form polyesters. The presence of both functionalities could allow for the creation of polyamide-esters.
The cyano group (-CN) can also play a role in polymerization. For instance, it can be hydrolyzed to a carboxylic acid or reduced to an amine, thereby providing additional sites for polymerization and cross-linking. The thermal treatment of cyano groups can also lead to the formation of thermally stable triazine rings, a process that can be exploited for creating cross-linked, heat-resistant polymers.
Table 1: Potential Polymerization Reactions Involving this compound
| Reactive Group | Co-monomer Functional Group | Resulting Polymer Linkage | Potential Polymer Class |
| Amino (-NH2) | Carboxylic Acid / Acyl Chloride | Amide (-CO-NH-) | Polyamide |
| Methyl Ester (-COOCH3) | Alcohol (-OH) | Ester (-COO-) | Polyester |
| Amino (-NH2) | Isocyanate (-NCO) | Urea (-NH-CO-NH-) | Polyurea |
The rigid aromatic core of this compound can impart desirable properties to polymers, such as high thermal stability, mechanical strength, and specific optical or electronic characteristics. By incorporating this monomer into a polymer backbone, materials with tailored functionalities can be designed. The cyano and amino substituents are known to influence the electronic properties of the aromatic ring, which could be advantageous for applications in electronics and photonics. The polarity and hydrogen-bonding capability of the amino and ester groups can also be leveraged to control the solubility and processing characteristics of the resulting polymers.
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The diverse functional groups on this compound make it a versatile intermediate for the synthesis of more complex organic structures, including those found in natural products and synthetic colorants.
While no specific examples of the use of this compound in the total synthesis of a natural product are readily found in the literature, its structure contains elements common to many biologically active molecules. Anthranilate derivatives (2-aminobenzoates) are precursors in the biosynthesis of various alkaloids. The specific substitution pattern of this compound could be strategically utilized to construct complex heterocyclic frameworks.
The amino and cyano groups can be manipulated to form various heterocyclic rings. For example, the amino group can react with a β-ketoester in a Friedländer annulation to form a quinoline ring system, a common scaffold in natural products. The cyano group can be a precursor to other functionalities, such as a carboxylic acid or an amidine, further expanding its synthetic utility.
The chemical structure of this compound is conducive to its use as a precursor for azo dyes and other pigments. The primary aromatic amine can be diazotized using nitrous acid to form a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds (coupling components) to produce a wide range of azo dyes with different colors. The color of the resulting dye is influenced by the electronic nature of the substituents on both the diazonium salt and the coupling component. The cyano and methyl ester groups on the benzene ring of this compound would act as auxochromes, modulating the color of the final dye.
Table 2: Potential Transformations of Functional Groups for Synthesis
| Functional Group | Reagents and Conditions | Resulting Functional Group | Application |
| Amino (-NH2) | NaNO2, HCl (0-5 °C) | Diazonium Salt (-N2+) | Azo Dye Synthesis |
| Cyano (-CN) | H3O+, Δ | Carboxylic Acid (-COOH) | Further Functionalization |
| Cyano (-CN) | H2, Raney Ni | Aminomethyl (-CH2NH2) | Introduction of a new reactive site |
| Methyl Ester (-COOCH3) | LiAlH4 | Hydroxymethyl (-CH2OH) | Modification of solubility and reactivity |
Integration into Supramolecular Architectures
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The functional groups present in this compound make it an interesting candidate for the design of supramolecular structures.
The amino group can act as a hydrogen bond donor, while the ester and cyano groups can act as hydrogen bond acceptors. This allows for the formation of well-defined hydrogen-bonded networks in the solid state or in solution. The aromatic ring can participate in π-π stacking interactions with other aromatic systems. The interplay of these non-covalent interactions can be used to direct the self-assembly of this molecule into larger, ordered structures such as liquid crystals, gels, or molecular crystals with specific properties. While specific studies on the supramolecular chemistry of this compound are not prominent, the principles of crystal engineering and molecular self-assembly suggest its potential in this field.
Formation of Self-Assembled Systems
The molecular architecture of this compound, featuring a combination of hydrogen-bonding sites (amino group), a dipolar cyano group, and an aromatic ring, provides a strong impetus for the formation of ordered supramolecular structures through self-assembly. While direct studies on this specific molecule are not extensively documented, the principles of molecular self-assembly allow for well-founded postulations based on analogous systems. The interplay of hydrogen bonding, π-π stacking, and dipole-dipole interactions is crucial in guiding the spontaneous organization of molecules into higher-order structures. nih.gov
In similar amino acid-based molecules, self-assembly is often driven by the formation of intermolecular hydrogen bonds, leading to the creation of tapes, ribbons, or sheets. nih.gov The amino group of this compound can act as a hydrogen bond donor, while the cyano and carbonyl moieties can act as acceptors. Furthermore, the aromatic rings can engage in π-π stacking interactions, contributing to the stability of the assembled architecture. reading.ac.uk The cyano group, with its strong dipole moment, can also participate in dipole-dipole interactions, further directing the arrangement of the molecules in the solid state. researchgate.net
The formation of such self-assembled systems can be influenced by various factors, including solvent polarity, temperature, and concentration. In solution, these molecules might form discrete, soluble aggregates, while upon solvent evaporation or a change in solvent composition, they could precipitate into well-defined micro- or nanostructures. The morphology of these structures, be it nanofibers, nanorods, or vesicles, would be a direct consequence of the balance of the intermolecular forces at play.
Crystalline Organic Frameworks
The structural motifs present in this compound make it a promising candidate as a building block, or "linker," for the synthesis of crystalline organic frameworks (COFs) and metal-organic frameworks (MOFs). These materials are characterized by their porous, crystalline structures with high surface areas and tunable properties. nih.gov The synthesis of COFs and MOFs typically involves the self-assembly of organic linkers and, in the case of MOFs, metal ions or clusters, into extended, periodic networks. airitilibrary.comairitilibrary.com
The amino and carboxylate functionalities are commonly employed as coordinating sites in the formation of these frameworks. While the ester group in this compound is less reactive for coordination than a carboxylic acid, it can be hydrolyzed in situ to the corresponding carboxylate, which can then coordinate to metal centers in MOF synthesis. Alternatively, the amino group can be utilized for the formation of imine-linked COFs through condensation reactions with aldehydes. researchgate.net The cyano group can also participate in coordination to certain metal ions or engage in non-covalent interactions that help to stabilize the framework structure. acs.org
Below is a table summarizing the properties of some crystalline organic frameworks synthesized from amino-functionalized linkers, illustrating the potential of such building blocks.
| Framework | Linker Molecule(s) | Framework Type | Pore Size (Å) | Surface Area (m²/g) |
| Amide-300 | COF-300 (oxidized) | COF | ~12 | ~1500 |
| MOF with o-TATAB | 2,2',2”-s-triazine-1,3,5-triyl-tri-o-aminobenzoate | MOF | 10-15 | ~1200 |
| MOF with m-TATAB | 3, 3', 3''-s-Triazine-1, 3, 5-triyl-tri-m-aminobenzoate | MOF | ~18 | ~1800 |
This table presents data for illustrative purposes based on related crystalline organic frameworks to highlight the potential of aminobenzoate-based linkers.
Contribution to Novel Material Development
Organic Electronics Components (e.g., precursors for conductive polymers)
This compound possesses functional groups that make it a viable precursor for the synthesis of conductive polymers. The amino group on the aromatic ring is particularly amenable to electropolymerization, a process where an electric potential is applied to a solution of the monomer, causing it to polymerize on the surface of an electrode. mdpi.com This method allows for the controlled deposition of thin, uniform polymer films with tunable thickness and properties.
The resulting polymer, poly(this compound), would have a conjugated backbone, a prerequisite for electrical conductivity. The properties of this polymer could be further modulated by the presence of the electron-withdrawing cyano group and the methyl ester group. These substituents can influence the polymer's electronic band gap, oxidation potential, and stability. For instance, the cyano group can enhance the electron-accepting properties of the polymer, which is beneficial for applications in n-type organic field-effect transistors (OFETs) or as an electron transport layer in organic light-emitting diodes (OLEDs).
The ability to form stable, conductive polymer films makes these materials attractive for a range of organic electronic devices. Besides transistors and OLEDs, they could be used in electrochromic devices, where the color of the polymer changes with its oxidation state, or as active materials in organic solar cells. The processability of these polymers, potentially through solution-based techniques, would be another advantage for fabricating large-area and flexible electronic devices.
The following table provides a comparative overview of the conductivity of various conducting polymers, offering a perspective on the potential performance of polymers derived from aminobenzoate precursors.
| Polymer | Monomer | Conductivity (S/cm) |
| Polyaniline (PANI) | Aniline | 10⁻¹⁰ - 10² |
| Polypyrrole (PPy) | Pyrrole | 10⁻⁴ - 10² |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | EDOT | 10² - 10³ |
| Poly(4-aminobenzoic acid) | 4-Aminobenzoic acid | 10⁻⁶ - 10⁻⁴ |
This table provides typical conductivity ranges for common conducting polymers to contextualize the potential of new polymer systems.
Sensors and Optical Materials (synthetic chemistry aspects)
The chemical functionalities of this compound provide multiple avenues for its application in the development of chemical sensors and optical materials. The amino group can be readily functionalized to introduce specific recognition elements for a target analyte. For example, it can be derivatized with chromophores or fluorophores to create colorimetric or fluorescent sensors. Upon binding of the target analyte, a change in the absorption or emission properties of the material would signal the presence of the analyte. researchgate.net
Furthermore, polymers derived from this monomer, as discussed in the previous section, can be used as the active layer in electrochemical sensors. The conductivity of the polymer can be modulated by its interaction with an analyte, providing a measurable electrical signal. The porous nature of electropolymerized films can also be advantageous for sensor applications, as it increases the surface area available for interaction with the analyte. digitellinc.com
From the perspective of optical materials, the conjugated π-system of the aromatic ring, in conjunction with the electron-donating amino group and the electron-withdrawing cyano group, creates a "push-pull" electronic structure. This type of molecular design is known to give rise to interesting optical properties, including second-order nonlinear optical (NLO) activity and fluorescence. rsc.org Materials with strong NLO properties are of interest for applications in telecommunications and optical computing. The fluorescence properties could be harnessed in applications such as organic light-emitting diodes (OLEDs) or as fluorescent probes in biological imaging. The specific absorption and emission wavelengths could be tuned through chemical modification of the core structure.
| Compound/Material Type | Functional Groups | Potential Application | Principle of Operation |
| Functionalized Aminobenzoates | Amino, Carboxyl | Chemical Sensors | Colorimetric or fluorescent response to analyte binding |
| Poly(aminobenzoic acid) films | Polymerized Amino Groups | Electrochemical Sensors | Change in conductivity upon analyte interaction |
| Push-Pull Chromophores | Donor (Amino) and Acceptor (Cyano) groups | Nonlinear Optical Materials | Generation of second-harmonic light |
| Conjugated Organic Dyes | Extended π-system | Fluorescent Probes, OLEDs | Light emission upon excitation |
This table outlines the potential applications of materials derived from aminocyanobenzoate structures in sensors and optical materials.
Future Research Directions and Unexplored Avenues for Methyl 5 Amino 4 Cyano 2 Methylbenzoate Research
Development of Green Chemistry Approaches for Synthesis
Conventional synthetic routes to substituted aminobenzoates often rely on harsh reagents and generate significant chemical waste. Future research should prioritize the development of environmentally benign synthetic strategies for Methyl 5-amino-4-cyano-2-methylbenzoate. Green chemistry principles can be applied through various approaches:
Microwave-Assisted Synthesis: This technique has been successfully employed for the synthesis of novel pyrimidines from 2-amino-3-carbethoxy thiophenes and for the development of Pf-DHFR inhibitors from p-aminobenzoic acid (PABA) nih.gov. Exploring microwave-assisted reactions for the key bond-forming steps in the synthesis of this compound could significantly reduce reaction times and energy consumption.
Biocatalysis: The use of enzymes offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. Biocatalytic methods can be employed to address the large amounts of waste generated by some biorefineries, thereby promoting waste utilization and environmental protection mdpi.comresearchgate.net. Research into enzymes that can catalyze the specific amination, cyanation, or methylation steps on a suitable benzoic acid precursor could lead to a highly efficient and sustainable synthesis.
One-Pot Syntheses: The development of one-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, can improve efficiency and reduce waste. Such methods have been utilized for the synthesis of various heterocyclic compounds and can be adapted for the synthesis of functionalized aromatic nitriles organic-chemistry.org.
| Green Synthesis Approach | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, potentially higher yields. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste, use of renewable resources. |
| One-Pot Syntheses | Increased efficiency, reduced solvent usage and purification steps, improved atom economy. |
Exploration of Bio-inspired Synthetic Routes
Nature provides elegant and efficient pathways for the synthesis of complex molecules. Bio-inspired synthesis aims to mimic these natural processes to develop novel and sustainable chemical transformations.
Shikimate Pathway Analogs: The biosynthesis of aminobenzoic acid regioisomers, such as ortho- and para-aminobenzoic acid, originates from the central shikimate pathway metabolite, chorismate mdpi.comnih.gov. Future research could investigate the possibility of engineering enzymatic cascades that mimic the shikimate pathway to produce precursors for this compound from simple sugars like glucose mdpi.com.
Enzymatic Nitrile Synthesis: Nature utilizes a variety of enzymes for the synthesis of nitrile compounds. Biocatalytic approaches using these enzymes can produce nitriles under mild conditions, avoiding the use of toxic reagents nih.gov. Exploring the use of aldoxime dehydratases or other nitrile-synthesizing enzymes could provide a novel route to introduce the cyano group onto the aromatic ring nih.gov.
Advanced Spectroscopic Characterization under Non-Standard Conditions
A thorough understanding of the physicochemical properties of this compound is crucial for its application. While standard spectroscopic techniques like NMR, IR, and UV-Vis are essential, advanced methods can provide deeper insights.
Spectroscopy of Aromatic Compounds: Aromatic rings exhibit characteristic signals in various spectroscopic analyses. For instance, in infrared spectroscopy, aromatic C-H stretching appears around 3030 cm⁻¹, with additional peaks in the 1450 to 1600 cm⁻¹ range pressbooks.pub. Ultraviolet spectroscopy is also a key tool for detecting aromatic systems due to their conjugated π electron systems pressbooks.pub.
Near-Edge X-ray Absorption Fine-Structure (NEXAFS) Spectroscopy: This powerful technique can probe the electronic structure of unoccupied orbitals, providing detailed information about chemical bonding and the influence of different functional groups on the electronic environment of the aromatic ring researchgate.net. Studying this compound with NEXAFS under varying conditions (e.g., temperature, pressure, or in the presence of an electric field) could reveal unique properties relevant to materials science applications.
High-Throughput Experimentation in Derivatization
To explore the full potential of the this compound scaffold, the synthesis and screening of a diverse library of derivatives are necessary. High-throughput experimentation (HTE) can significantly accelerate this process.
Automated Synthesis and Screening: The discovery of bioactive small molecules is driven by iterative cycles of design, synthesis, purification, and testing leeds.ac.uk. By integrating automated robotic technology, it is possible to rapidly synthesize a large number of derivatives of this compound and screen them for desired biological activities nih.govresearchgate.net.
Chemoproteomics: This field employs a range of techniques to identify and analyze the interactions between small molecules and proteins on a proteome-wide scale wikipedia.org. Derivatization-free approaches within chemoproteomics can infer drug-target interactions by observing changes in protein stability or drug chromatography upon binding wikipedia.org. High-throughput screening of a library of this compound derivatives against various protein targets could rapidly identify promising lead compounds for drug discovery.
Computational Modeling of Complex Reaction Networks
Computational chemistry offers powerful tools to predict reaction outcomes, understand reaction mechanisms, and design novel synthetic routes.
Machine Learning in Reaction Pathway Elucidation: The catalytic upcycling of plastics involves complex reaction networks with thousands of potential reactions and intermediates acs.org. Machine learning frameworks can be developed to analyze these networks and identify plausible reaction pathways for the synthesis and transformation of functionalized aromatics like this compound acs.orgacs.org.
Density Functional Theory (DFT) Calculations: DFT can be used to study the reactivity and regioselectivity of electrophilic aromatic substitution reactions nih.gov. Such computational studies can provide valuable insights into the influence of the amino, cyano, and methyl substituents on the reactivity of the aromatic ring in this compound, guiding the design of synthetic strategies and predicting the formation of byproducts.
Modeling of Chemical Reaction Networks: Software packages like Catalyst.jl can be used for the modeling, simulation, and analysis of chemical reaction networks across different physical scales nih.govyoutube.com. This can be applied to model the synthesis of this compound, optimize reaction conditions, and understand the kinetics of complex reaction pathways.
Novel Applications in Emerging Fields of Chemical Science
The unique electronic and structural features of this compound make it a promising candidate for a variety of applications.
Medicinal Chemistry: The aminobenzoic acid scaffold is a common building block in pharmaceuticals with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents nih.govresearchgate.net. The presence of the cyano group can further enhance biological activity, as seen in various (±)-α-amino nitrile derivatives that exhibit antibacterial, antifungal, and insecticidal properties . A library of this compound derivatives should be synthesized and screened for a broad range of biological activities.
Materials Science: Aromatic compounds with donor-acceptor substituents often exhibit interesting photophysical properties. The interplay between the electron-donating amino group and the electron-withdrawing cyano and ester groups in this compound could lead to applications in organic electronics, such as in the development of novel dyes, sensors, or nonlinear optical materials.
Q & A
Basic: What are the recommended synthetic routes for Methyl 5-amino-4-cyano-2-methylbenzoate, and how can reaction conditions be optimized for yield?
Answer:
A plausible synthetic pathway involves sequential functionalization of the benzene ring:
Nitration and cyanation: Introduce the amino and cyano groups via selective nitration followed by reduction (e.g., catalytic hydrogenation) and cyanation using CuCN or Pd-catalyzed cross-coupling .
Esterification: Methyl ester formation via acid-catalyzed methanolysis of the corresponding carboxylic acid precursor.
Optimization:
- Temperature control: Lower temperatures (~0–5°C) minimize side reactions during nitration .
- Catalyst selection: Palladium catalysts improve regioselectivity for cyanation .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
Basic: How can researchers confirm the molecular structure of this compound using spectroscopic techniques?
Answer:
- NMR spectroscopy:
- IR spectroscopy: Detect C≡N stretch (~2200 cm⁻¹) and ester C=O (~1720 cm⁻¹).
- Mass spectrometry (HRMS): Validate molecular ion [M+H]⁺ and fragmentation patterns.
Advanced: How can contradictions in crystallographic data for this compound be resolved?
Answer:
- Refinement software: Use SHELXL for high-resolution refinement, especially for handling twinning or disordered solvent molecules .
- Validation tools: Cross-check with PLATON or Mercury to identify missed symmetry or hydrogen-bonding inconsistencies.
- Data collection: Ensure high-resolution (<1.0 Å) datasets to reduce ambiguity in electron density maps.
Advanced: What strategies mitigate side reactions during the introduction of the cyano group in this compound?
Answer:
- Protecting groups: Temporarily protect the amino group with Boc (tert-butoxycarbonyl) to prevent unwanted nucleophilic attack during cyanation .
- Regioselective conditions: Use directing groups (e.g., methyl ester) to favor cyanation at the para position relative to the amino group.
- Low-temperature cyanation: Perform reactions at –20°C to suppress polymerization or hydrolysis of the nitrile group .
Basic: What purity assessment methods are suitable for this compound, and how can impurities be addressed?
Answer:
- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to detect polar impurities (e.g., unreacted amine or carboxylic acid) .
- GC-MS: Identify volatile byproducts (e.g., methyl ester degradation products).
- Recrystallization: Purify using ethanol/water mixtures to remove hydrophobic impurities.
Advanced: How can researchers design experiments to study the electronic effects of substituents on the compound’s reactivity?
Answer:
- Computational modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions and predict sites for electrophilic/nucleophilic attack .
- Substituent variation: Synthesize analogs (e.g., replacing cyano with nitro or methoxy groups) and compare reaction kinetics via UV-Vis or NMR monitoring.
Basic: What are the stability considerations for this compound under different storage conditions?
Answer:
- Moisture sensitivity: Store in a desiccator with silica gel to prevent hydrolysis of the cyano or ester groups .
- Thermal stability: Conduct TGA/DSC analysis to determine decomposition thresholds (typically >150°C for similar methyl esters) .
- Light sensitivity: Use amber vials to avoid photodegradation of the amino group.
Advanced: How can researchers analyze the compound’s potential in pharmaceutical applications using structure-activity relationship (SAR) studies?
Answer:
- Bioactivity assays: Test antimicrobial activity against Gram-positive/negative bacteria, referencing methods for halogenated benzoates .
- Substituent modulation: Compare IC₅₀ values of analogs (e.g., replacing methyl with ethyl or altering cyano positioning) to identify pharmacophores.
- ADMET profiling: Use in silico tools (e.g., SwissADME) to predict solubility, metabolism, and toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
